[2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] dihydrogen phosphate
Beschreibung
8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide is a synthetic flavin derivative with the molecular formula C17H20N3O10P and a molecular weight of 457.3 g/mol. This compound is a modified version of flavin mononucleotide, which is a crucial coenzyme in various biological redox reactions.
Eigenschaften
CAS-Nummer |
104324-32-5 |
|---|---|
Molekularformel |
C17H20N3O10P |
Molekulargewicht |
457.3 g/mol |
IUPAC-Name |
[2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H20N3O10P/c1-7-2-8-3-9-15(18-17(26)19-16(9)25)20(10(8)4-11(7)21)5-12(22)14(24)13(23)6-30-31(27,28)29/h2-4,12-14,22-24H,5-6H2,1H3,(H2,27,28,29)(H2,18,19,25,26) |
InChI-Schlüssel |
OOXOPPIFEYLFPX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)O)O)O)O |
Kanonische SMILES |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)O)O)O)O |
Synonyme |
8-demethyl-8-hydroxy-5-deaza-5-carba-FMN 8-DHDC-FMN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide typically involves the chemical modification of flavin mononucleotide. One common method includes the phosphorylation of riboflavin using phosphoroxychloride in a solvent like butyrolactone . This process requires careful control of reaction conditions to ensure high purity and yield.
Industrial Production Methods: Industrial production of 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide often employs biotechnological processes. These methods utilize genetically engineered microorganisms, such as Escherichia coli, to overproduce flavoproteins that trap the compound, allowing for its isolation and purification . This approach is more cost-effective and environmentally friendly compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in biological systems.
Common Reagents and Conditions: Common reagents used in the reactions of 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the compound.
Major Products: The major products formed from the reactions of 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized flavin derivatives, while reduction reactions yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide has numerous applications in scientific research. It is used as a coenzyme in enzymatic reactions, particularly in studies involving redox processes . In biology, it serves as a model compound for understanding the mechanisms of flavoproteins. In medicine, it is explored for its potential in developing antibacterial agents targeting riboswitches . Additionally, it finds applications in the industrial production of flavin derivatives for use in food and pharmaceutical industries .
Wirkmechanismus
The mechanism of action of 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide involves its role as a coenzyme in redox reactions. It binds to specific enzymes, facilitating the transfer of electrons in various biochemical pathways . The molecular targets include riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, which are crucial for maintaining cellular flavoproteome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide include flavin mononucleotide, flavin adenine dinucleotide, and riboflavin . These compounds share a common isoalloxazine ring structure and play essential roles in biological redox reactions.
Uniqueness: What sets 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide apart is its modified structure, which imparts unique redox properties and stability under various conditions . This makes it particularly valuable in research applications where specific redox behaviors are required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
